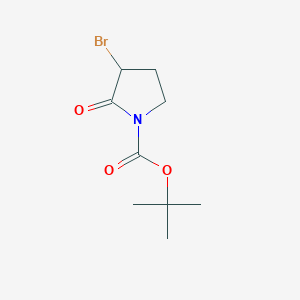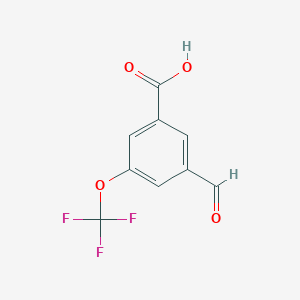
3-Formyl-5-(trifluoromethoxy)benzoic acid
Overview
Description
“3-Formyl-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative . It has a molecular weight of 218.13 and its IUPAC name is 3-formyl-5-(trifluoromethyl)benzoic acid . The InChI code for this compound is 1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H, (H,14,15) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H, (H,14,15) . This indicates that the compound has 9 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 218.13 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Coordination Polymers and Photophysical Properties
One area of application involves the synthesis and study of lanthanide-based coordination polymers. For instance, derivatives of dihydroxy benzoic acids have been prepared and used for supporting a series of lanthanide coordination compounds. These compounds exhibit intriguing photophysical properties, such as efficient light harvesting and luminescence, which are crucial for applications in materials science and photovoltaics. The synthesis of these coordination polymers leverages the structural features of benzoic acid derivatives to achieve desired optical and structural properties (Sivakumar et al., 2011).
Liquid Crystalline Materials
Research has also explored the synthesis of liquid crystalline materials using benzoic acid derivatives. These materials have been synthesized to exhibit hexagonal columnar disordered structures, forming lyotropic columnar phases or supramolecular organogels in certain conditions. This highlights the compound's role in developing new materials with potential applications in displays, sensors, and other electronic devices (Beginn et al., 2000).
Synthetic Methodologies
The compound has also been implicated in the development of novel synthetic methodologies. For example, research on the synthesis of ortho-trifluoromethoxylated aniline derivatives showcases the compound's utility in facilitating the introduction of the trifluoromethoxy group into aromatic compounds. This process is crucial for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials, demonstrating the compound's importance in synthetic organic chemistry (Pengju Feng & Ming‐Yu Ngai, 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-formyl-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDWRNTXQVUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




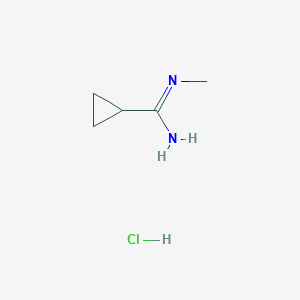



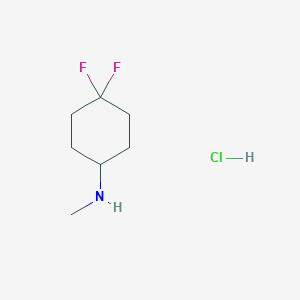
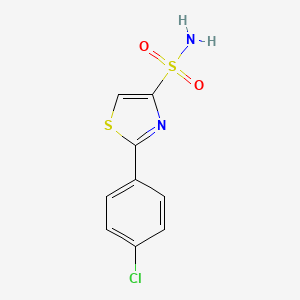



![1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride](/img/structure/B1462344.png)
![Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1462345.png)
![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)
